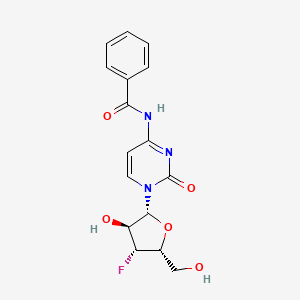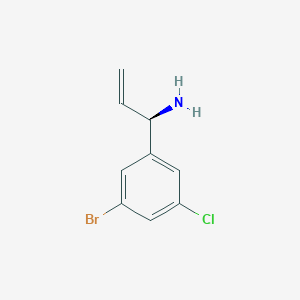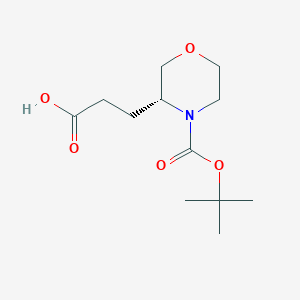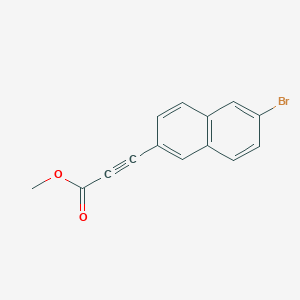![molecular formula C7H10O3 B13050697 (1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13050697.png)
(1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its specific stereochemistry. This compound features a hydroxyl group and a carboxylic acid group attached to a bicyclo[3.1.0]hexane ring system. Its distinct structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, followed by selective reduction and oxidation steps to introduce the hydroxyl and carboxylic acid functionalities. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. Its hydroxyl and carboxylic acid groups make it a versatile ligand for binding studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the hydroxyl or carboxylic acid groups could lead to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of fine chemicals and pharmaceuticals. Its unique structure allows for the synthesis of a wide range of products with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in stabilizing the compound’s binding to its target, enhancing its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-2-carboxylic acid
- (1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-3-carboxylic acid
- (1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-4-carboxylic acid
Uniqueness
Compared to similar compounds, (1S,4R,5S)-4-Hydroxybicyclo[3.1.0]hexane-1-carboxylic acid has a unique combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific reactions and interactions that other compounds may not, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H10O3 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
(1S,4R,5S)-4-hydroxybicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-5-1-2-7(6(9)10)3-4(5)7/h4-5,8H,1-3H2,(H,9,10)/t4-,5-,7+/m1/s1 |
Clave InChI |
LCNVQBKVJBZCRO-XAHCXIQSSA-N |
SMILES isomérico |
C1C[C@@]2(C[C@@H]2[C@@H]1O)C(=O)O |
SMILES canónico |
C1CC2(CC2C1O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13050621.png)
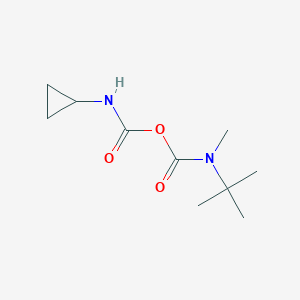

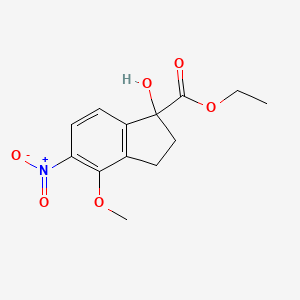
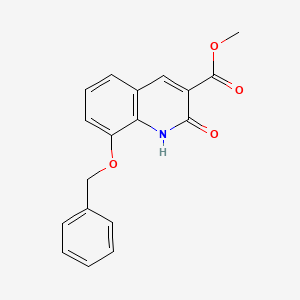
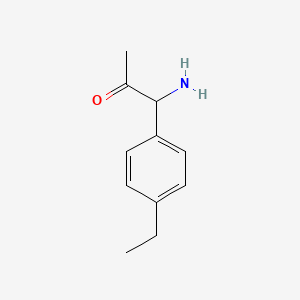
![(3S)-6-Methyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050636.png)
